N-Acetyl-N-hydroxyacetamide

Description

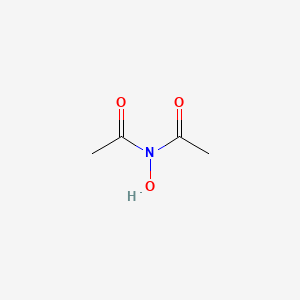

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMJAQHWZOVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217412 | |

| Record name | N-Acetyl-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-33-7 | |

| Record name | N-Acetyl-N-hydroxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006711337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC362133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-N-HYDROXYACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48GT8SG3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Hydroxyacetamide and Its Derivatives

Classical Synthetic Routes for N-Hydroxyacetamide

The traditional methods for synthesizing N-hydroxyacetamides are reliable and widely documented, primarily involving the reaction of carboxylic acid derivatives with hydroxylamine (B1172632).

A common and direct method for the synthesis of N-hydroxyacetamides is the coupling of a carboxylic acid with hydroxylamine. allresearchjournal.com This reaction generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydroxylamine. One effective method involves the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF). sciforum.net The reaction proceeds by adding CDI to the carboxylic acid, followed by the addition of hydroxylamine hydrochloride. sciforum.net This mixture is typically stirred at room temperature for an extended period, for example, 24 hours, to ensure the completion of the reaction. sciforum.net The product can then be isolated by precipitation in water, followed by filtration and purification. sciforum.net

Detailed research findings: In a study on the synthesis of N-hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide derivatives, researchers utilized the reaction of the corresponding carboxylic acids with hydroxylamine hydrochloride in DMF with CDI at room temperature. sciforum.net This method proved effective where previous methods, such as aminolysis of butyl esters, were not. sciforum.net The synthesized compounds were obtained as light yellow solids, which were insoluble in water and had poor solubility in most organic solvents. sciforum.net

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Reaction Time | Temperature |

| Carboxylic Acid | Hydroxylamine Hydrochloride | CDI | DMF | 24 hours | Room Temperature |

The use of acyl chlorides as starting materials provides a more reactive alternative to carboxylic acids for the synthesis of N-hydroxyacetamides. allresearchjournal.comiaea.org This method involves the reaction of an acyl chloride, such as chloroacetyl chloride, with hydroxylamine. bioline.org.br The reaction is typically carried out in a solvent like methanol (B129727). bioline.org.br A key step in this process is the preparation of a hydroxylamine stock solution by dissolving hydroxylamine hydrochloride in methanol with a base like potassium hydroxide (B78521) to liberate the free hydroxylamine. bioline.org.br The acyl chloride is then added to methanol, followed by the dropwise addition of the hydroxylamine solution. bioline.org.br The reaction is often stirred for a couple of hours at room temperature, and the resulting product can be isolated by filtration. bioline.org.br It is important to control the stoichiometry to prevent further acylation of the hydroxylamine. iaea.org

Detailed research findings: One synthetic procedure for 2-chloro-N-hydroxyacetamide involves placing methanol and hydroxylamine hydrochloride in a flask and adding a methanolic solution of potassium hydroxide dropwise. bioline.org.brtjpr.org After cooling and filtering, the resulting hydroxylamine stock solution is added dropwise to a solution of chloroacetyl chloride in methanol. bioline.org.brtjpr.org The mixture is stirred for 2 hours, and the product is obtained via filtration, washed with diethyl ether, and recrystallized from methanol. bioline.org.br

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Temperature |

| Chloroacetyl Chloride | Hydroxylamine Hydrochloride | Methanol | Potassium Hydroxide | 2 hours | Room Temperature |

Condensation reactions are a versatile tool for the synthesis of more complex N-hydroxyacetamide derivatives. wikipedia.org These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. wikipedia.org In the context of N-hydroxyacetamide derivatives, this can involve reacting a functionalized N-hydroxyacetamide with another molecule to build a larger, more complex structure. For instance, N-hydroxyacetamide derivatives containing a reactive group can be condensed with other molecules like oxazolones. bioline.org.brtjpr.org Such reactions can be catalyzed by a base like pyridine (B92270) in the presence of a catalyst such as Zeolite (Y-H) and may require heating under reflux. bioline.org.brtjpr.org

Detailed research findings: In one study, twelve new hydroxyacetamide derivatives were prepared through the condensation of different oxazolones with appropriately substituted triazolated hydroxyacetamides. bioline.org.brtjpr.org The reaction was carried out by refluxing equimolar concentrations of the reactants for 5 hours at 150°C in the presence of pyridine and a zeolite catalyst. bioline.org.brtjpr.org After the reaction, the excess pyridine was distilled off, and the product was precipitated by pouring the cooled solution into a mixture of crushed ice and hydrochloric acid. bioline.org.brtjpr.org The final products were then filtered and recrystallized from ethanol. bioline.org.brtjpr.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent/Base | Reaction Time | Temperature |

| (4E)-4-[(substituted phenyl/methyl) methylidene]-2-phenyl-1,3-oxazol-5(4H)-one | Substituted triazolated hydroxyacetamide | Zeolite (Y-H) | Pyridine | 5 hours | 150°C |

Advanced Synthetic Approaches for N-Hydroxyacetamide Scaffolds

Modern synthetic chemistry offers more sophisticated and sustainable methods for the preparation of N-hydroxyacetamide structures, focusing on the use of biocatalysts and environmentally friendly conditions.

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. nih.govfrontiersin.org This approach is particularly valuable for creating complex and stereospecific N-hydroxyacetamide analogues. nih.gov Enzymes can be used for various transformations, such as the stereoselective hydrolysis of precursors or the specific oxidation of a diol to an α-hydroxy ketone. researchgate.netfrontiersin.org For example, a multi-step synthesis can involve a chemical reaction to create a precursor, followed by an enzymatic step to introduce a specific functional group or chirality. frontiersin.org Lipases are commonly used enzymes in these synthetic routes. frontiersin.org

Detailed research findings: A two-step chemo-enzymatic method has been proposed for the synthesis of oxygenated derivatives of propenylbenzenes. frontiersin.org In this method, a precursor is first synthesized chemically, which is then subjected to an enzymatic reaction. frontiersin.org For instance, vicinal diols can be obtained through a chemo-enzymatic synthesis, which then serve as substrates for further biotransformations. frontiersin.org One specific method involves the epoxidation of a starting material like isosafrole, followed by hydrolysis to yield a diol, which can then be selectively oxidized using a biocatalyst. frontiersin.org

| Synthetic Step | Method | Example Reactant | Example Enzyme |

| Epoxidation & Hydrolysis | Chemical | Isosafrole | N/A |

| Selective Oxidation | Enzymatic | Vicinal diol | Lipase |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of N-hydroxyacetamides, this can involve the use of greener solvents, recyclable catalysts, solvent-free reaction conditions, or energy-efficient methods like microwave-assisted synthesis. mdpi.comresearchgate.net For example, replacing hazardous solvents with more environmentally benign alternatives or developing one-pot reactions that reduce waste and improve atom economy are key strategies. mdpi.com

Detailed research findings: Research into greener synthetic methods has highlighted several promising approaches. mdpi.com These include metal-catalyzed acceptorless coupling and one-pot reactions that utilize recyclable catalysts, thereby preventing hazardous waste and enhancing atom economy. mdpi.com Microwave-assisted synthesis has also been shown to offer benefits such as rapid volumetric heating, faster reaction rates, and good product yields, making it a viable green alternative for the synthesis of various chemical compounds. mdpi.com While specific examples for N-Acetyl-N-hydroxyacetamide are not detailed, the principles of using greener solvents, catalysts, and energy sources are directly applicable to its synthesis and the synthesis of its derivatives. mdpi.com

| Green Chemistry Principle | Application in Synthesis |

| Use of Green Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. mdpi.com |

| Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. mdpi.com |

| One-Pot Reactions | Combining multiple reaction steps into a single pot to reduce waste. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and improve yields. mdpi.com |

| Solvent-Free Conditions | Conducting reactions without a solvent to minimize waste. mdpi.com |

Characterization Techniques for Synthesized N-Hydroxyacetamide Compounds

Following synthesis, a comprehensive characterization is essential to confirm the identity, purity, and structure of the N-hydroxyacetamide compound. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (UV-Vis, FT-IR, NMR, Mass Spectrometry)

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy is used to study the electronic transitions within the molecule. While not always the most structurally informative technique for this class, it is useful in monitoring reactions and is a common detection method in chromatographic analysis. For example, purity assessment via HPLC often uses UV detection at wavelengths around 210 nm.

FT-IR Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for identifying functional groups. For N-hydroxyacetamide derivatives, the IR spectrum provides clear evidence of key structural features. Characteristic absorption bands include the amide I (C=O stretching) vibration, typically observed in the range of 1630-1660 cm⁻¹, and the amide II (N-H bending) band around 1530-1560 cm⁻¹. tandfonline.com Additionally, broad bands corresponding to O-H and N-H stretching are expected in the higher frequency region of 3200-3400 cm⁻¹. tandfonline.com

Table 1: Representative FT-IR Data for N-Alkyl Hydroxyacetamides

| Compound | Amide I (C=O) (cm⁻¹) | Amide II (N-H) (cm⁻¹) | OH/NH Stretch (cm⁻¹) |

|---|---|---|---|

| N-benzyl hydroxyacetamide | 1632 | 1558 | 3318, 3216 |

| N-phenylethyl hydroxyacetamide | 1652 | 1538 | 3290 |

| N-3-propenyl hydroxyacetamide | 1652 | 1546 | - |

Data sourced from a study on N-alkyl hydroxyacetamides. tandfonline.com

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a compound like this compound, one would expect distinct signals in the ¹H NMR spectrum corresponding to the protons of the two different acetyl groups and the N-OH proton. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons and the methyl carbons. The chemical shifts for various N-hydroxyacetamide derivatives have been reported, providing a reference for structural confirmation. thieme-connect.combeilstein-journals.orgresearchgate.net

Table 2: Representative NMR Data for an N-Hydroxyacetamide Derivative

| Compound | Technique | Chemical Shifts (δ ppm) |

|---|---|---|

| N-Benzyl-N-hydroxyacetamide | ¹H NMR (400 MHz, CDCl₃) | 7.33–7.26 (m, 5 H, Ar-H), 4.81 (s, 2 H, NCH₂), 3.85–3.76 (br s, 2H), OH signal not observed. |

| N-Hydroxy-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]acetamide | ¹³C NMR (DMSO-d6) | 166.3, 166.0, 165.3, 164.3, 114.2, 62.9, 26.1, 21.4, 21.0, 13.9, 13.4 |

¹H NMR data for N-Benzyl-N-hydroxyacetamide sourced from a study on a cascade process of hydroxamates. thieme-connect.com ¹³C NMR data for N-Hydroxy-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]acetamide sourced from a study on pyrimidine-based hydroxamic acids. beilstein-journals.org

Mass Spectrometry : Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electron Ionization (EI) mass spectra of N-hydroxyacetamide derivatives often show a molecular ion peak (M⁺). tandfonline.com Electrospray Ionization (ESI) is also commonly used, typically showing the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. thieme-connect.combeilstein-journals.org Studies on the N-hydroxyacetamide radical cation have detailed its specific fragmentation pathways, such as the loss of an NH₂O radical. researchgate.netsci-hub.cat

Chromatographic Purity Assessment

To ensure that the characterized compound is free from starting materials, byproducts, or solvents, its purity must be assessed.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. For N-hydroxyacetamide derivatives, solvent systems such as toluene:methanol (9:1) have been effectively used. bioline.org.brtjpr.org

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for quantitative purity analysis. A common setup involves a reverse-phase C18 column with a mobile phase gradient, such as methanol-water. Purity is determined by integrating the peak area of the compound, with detection typically performed using a UV detector. Reports have shown purity levels exceeding 99% for N-hydroxyacetamide standards. lgcstandards.com

Structural Elucidation Methodologies

The definitive confirmation of a chemical structure, or structural elucidation, is not achieved by a single technique but by the collective interpretation of data from multiple analytical methods. karary.edu.sd The process for a novel N-hydroxyacetamide compound would follow a logical sequence:

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.), from which the empirical formula—the simplest whole-number ratio of atoms—can be calculated. karary.edu.sd

Mass Spectrometry : High-resolution mass spectrometry provides the accurate molecular weight, allowing for the determination of the molecular formula from the empirical formula.

Infrared Spectroscopy : FT-IR analysis confirms the presence of key functional groups predicted by the proposed structure, such as C=O, N-H, and O-H bonds.

NMR Spectroscopy : Finally, 1D (¹H, ¹³C) and often 2D NMR experiments (like COSY and HMQC/HSQC) are used to piece together the atomic framework, establishing the precise connectivity of atoms and confirming the final structure.

By combining these methodologies, researchers can unambiguously confirm the synthesis of a specific target compound like this compound.

Biological Activities and Pharmacological Profiles of N Hydroxyacetamide

Enzymatic Inhibition Studies

N-hydroxyacetamide derivatives have been the subject of extensive research due to their ability to inhibit specific enzymes, demonstrating potential therapeutic applications. This section will delve into the enzymatic inhibition mechanisms, focusing on urease and histone deacetylase (HDAC).

Acetohydroxamic acid (AHA), a synonym for N-Acetyl-N-hydroxyacetamide, is a well-documented inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. patsnap.com This enzymatic breakdown of urea by bacteria, such as Proteus mirabilis, can lead to an increase in urine pH, contributing to the formation of struvite urinary stones. patsnap.com The inhibitory action of acetohydroxamic acid is crucial in managing urinary tract infections caused by urea-splitting bacteria. drugbank.com

The primary mechanism of urease inhibition by acetohydroxamic acid involves its interaction with the nickel ions located in the enzyme's active site. patsnap.com The hydroxamic acid moiety of AHA acts as a structural mimic of the transition state of the urea hydrolysis reaction. patsnap.com This allows it to bind effectively to the nickel ions, blocking the access of the natural substrate, urea, to the active site and thereby preventing the enzymatic reaction. patsnap.com This inhibition is generally considered to be competitive and reversible. patsnap.comdrugbank.comresearchgate.net Spectral studies have shown changes in absorbance when urease is incubated with AHA, which is consistent with the binding of AHA to the Ni2+ ions in the active site. researchgate.net

The core structure of N-hydroxyacetamide can be modified with various substituents to enhance its inhibitory activity. Studies on N-arylacetamide derivatives have shown that these compounds can exhibit significant anti-urease activity. researchgate.netnih.gov For instance, a series of cysteine-N-arylacetamide derivatives demonstrated high inhibitory activity against urease, with some compounds being significantly more potent than the standard inhibitor thiourea. nih.gov The introduction of an N-phenylacetamide ring is a key structural feature in some of the most effective inhibitors. nih.gov The specific nature of the substituent on the phenyl ring plays a crucial role in determining the level of inhibition.

The substitution pattern on the aromatic ring of N-phenylacetamide derivatives has a profound impact on their urease inhibitory potential. Research has indicated that the presence of electron-withdrawing groups on the aromatic ring generally leads to heightened activity. nih.govnih.gov This is attributed to the increased electrophilicity of the molecule, which can positively influence its interaction with the urease active site. nih.gov For example, derivatives containing electron-withdrawing groups have shown more potent urease inhibition compared to those with electron-donating groups. nih.gov Conversely, steric hindrance from bulky substituents, particularly at the ortho- and para-positions of the phenyl ring, can decrease inhibitory activity by hindering the optimal interaction of the hydroxamic acid with the enzyme's active site. nih.gov

| Compound | Substituent on Phenyl Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | Unsubstituted | 10.1 ± 0.90 | nih.gov |

| 5d | 2-carboxymethyl | 14.1 ± 0.12 | nih.gov |

| 5k | 4-ethoxy carbonyl | 9.8 ± 0.023 | nih.gov |

| Thiourea (Standard) | - | 22.3 ± 0.031 | nih.gov |

N-hydroxyacetamide derivatives are a prominent class of histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.comnih.gov The aberrant activity of HDACs is associated with various diseases, including cancer, making them an important therapeutic target. nih.gov

The inhibitory action of N-hydroxyacetamide derivatives on HDACs stems from the ability of the hydroxamic acid group to chelate the zinc ion present in the catalytic pocket of the enzyme. nih.gov This interaction blocks the catalytic function of the enzyme, leading to an accumulation of acetylated histones and subsequent alterations in gene expression. nih.gov

The general structure of N-hydroxyacetamide-based HDAC inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region, and a surface recognition moiety (cap group). nih.gov The structure-activity relationship (SAR) studies have revealed the importance of each of these components in determining the potency and selectivity of the inhibitor.

The hydroxamic acid moiety is essential for binding to the zinc ion in the active site. nih.gov The linker region, which connects the zinc-binding group to the cap group, influences the inhibitor's ability to access the active site. The flexibility and length of the linker are critical, with studies showing that rigid linkers can sometimes lead to better inhibition profiles than flexible aliphatic linkers. nih.gov The cap group interacts with the surface of the enzyme, and modifications to this part of the molecule can significantly affect the inhibitor's potency and isoform selectivity. nih.gov For example, the attachment of a hydrophobic group or an electron-withdrawing group to the phenyl ring of the linker has been shown to impact activity. nih.gov

| Compound | Cap Group | IC50 (µM) | Reference |

|---|---|---|---|

| 4a | Unsubstituted Aryl | 3.15 | nih.gov |

| 6a-d | N-hydroxyacetamide derivatives | Generally less potent than N-hydroxycarboxamide derivatives | nih.gov |

The inhibition of HDACs by N-hydroxyacetamide derivatives has significant consequences for cancer cells. By altering gene expression, these inhibitors can induce a variety of anti-cancer effects, including cell cycle arrest, growth inhibition, differentiation, and apoptosis (programmed cell death). researchgate.net

HDAC inhibitors have been shown to induce cell cycle arrest at different phases, such as the G0/G1 phase. mdpi.com This is often associated with the transcriptional activation of cell cycle regulators like p21WAF1/CIP1 and p27KIP1, and the inhibition of cyclins. researchgate.net The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines, including breast cancer and cervical carcinoma. researchgate.net For instance, some synthesized hydroxyacetamide derivatives have shown cytotoxic effects against the MCF-7 breast cancer cell line. researchgate.net Furthermore, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, leading to the death of cancer cells. mdpi.com

Inhibition of Arachidonic Acid 5-Lipoxygenase

N-hydroxyacetamide derivatives, specifically novel acetohydroxamic acids, have been identified as potent and selective inhibitors of arachidonic acid 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is a critical component in the biosynthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory and allergic reactions. probiologists.com By inhibiting this enzyme, these compounds can effectively block the production of pro-inflammatory leukotrienes.

Research has demonstrated that acetohydroxamic acids such as BW A4C, BW A137C, and BW A797C are formidable inhibitors of leukotriene B4 (LTB4) synthesis from arachidonic acid in human leukocyte preparations. nih.gov The inhibitory concentrations (IC50) for these compounds were recorded at 0.1 µM, 0.8 µM, and 0.5 µM, respectively. nih.gov These compounds are believed to exert their effect by inhibiting both 5-lipoxygenase and the subsequent enzyme in the pathway, LTA4 synthase. nih.gov The selectivity of these acetohydroxamic acids for 5-LOX is noteworthy, as the concentrations needed to inhibit other enzymes like cyclo-oxygenase, 12-lipoxygenase, and 15-lipoxygenase were found to be 10 to 100 times higher. nih.gov

Further studies in whole rat blood showed that these compounds maintained their potent and selective inhibition of LTB4 synthesis, indicating that binding to plasma proteins did not significantly diminish their efficacy. nih.gov When administered orally to rats, these derivatives produced a dose-dependent inhibition of LTB4 synthesis that could last for up to six hours. nih.gov

| Compound | IC50 for LTB4 Synthesis Inhibition (µM) | Selectivity vs. Other Lipoxygenases/Cyclo-oxygenase |

|---|---|---|

| BW A4C | 0.1 | 10 to 100-fold more selective |

| BW A137C | 0.8 | 10 to 100-fold more selective |

| BW A797C | 0.5 | 10 to 100-fold more selective |

Antiproliferative and Anticancer Activities

Derivatives of N-hydroxyacetamide have emerged as a significant class of compounds with promising antiproliferative and anticancer activities. Their primary mechanism of action is often linked to the inhibition of histone deacetylases (HDACs), which are crucial enzymes in the regulation of gene expression and are frequently dysregulated in cancer. nih.gov

N-Hydroxyacetamide Derivatives as Cytotoxic Agents

A variety of synthesized N-hydroxyacetamide derivatives have demonstrated significant cytotoxic effects against several cancer cell lines. In one study, a series of twelve derivatives, designated FP1-FP12, were evaluated for their cell toxicity. The brine shrimp lethality assay, a common preliminary screen for cytotoxicity, showed that all the synthesized molecules were cytotoxic in nature. researchgate.net The derivative FP2 exhibited the most potent activity with a lethal concentration (LC50) of 7.7 µg/mL, which was more potent than the standard potassium dichromate (K2Cr2O7) with an LC50 of 13.83 µg/mL. researchgate.net

Another notable derivative, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, extracted from figs, has been studied for its antiproliferative effects on human ovarian cancer (SKOV-3) and breast cancer (AMJ-13) cell lines. researchgate.net The cytotoxic effects were confirmed using the MTT assay, a colorimetric assay for assessing cell metabolic activity. researchgate.netresearchgate.net

| Compound/Derivative Series | Assay | Result (LC50/IC50) | Cell Line/Organism | Reference |

|---|---|---|---|---|

| FP2 | Brine Shrimp Lethality | 7.7 µg/mL | Artemia salina | researchgate.net |

| Potassium Dichromate (Standard) | Brine Shrimp Lethality | 13.83 µg/mL | Artemia salina | researchgate.net |

| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | MTT Assay | Demonstrated antiproliferative activity | SKOV-3, AMJ-13 | researchgate.net |

Apoptosis Induction in Cancer Cell Lines by N-Hydroxyacetamide Derivatives

A key mechanism underlying the anticancer activity of N-hydroxyacetamide derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This effect is often mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov

For instance, the novel hydroxamic acid derivative KH16 (yanostat) was identified as a potent inducer of apoptosis in human leukemic cells, with an IC50 value of 110 nM. nih.gov Similarly, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na was shown to suppress cancer cell proliferation by inducing apoptosis, a finding confirmed through various staining methods and flow cytometry. researchgate.netresearchgate.net

The induction of apoptosis by N-hydroxyacetamide derivatives frequently involves the intrinsic or mitochondrial pathway. researchgate.netnih.gov This pathway is initiated by cellular stress and culminates in mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.gov

Studies on 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na revealed that its treatment of cancer cells led to a significant increase in the synthesis of reactive oxygen species (ROS) and a subsequent reduction of the mitochondrial membrane potential (MMP). researchgate.net This process included the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Likewise, the histone deacetylase inhibitors Trichostatin-A (TSA) and Suberoylanilide hydroxamic acid (SAHA), which contain the hydroxamic acid moiety, induce apoptosis characterized by mitochondrial stress. nih.gov The anti-apoptotic protein Bcl-2 was found to effectively counteract the cytochrome c release and apoptosis triggered by these inhibitors. nih.gov

The tumor suppressor protein p53 and the caspase family of proteases are central players in the execution of apoptosis. nih.govresearchgate.net N-hydroxyacetamide derivatives have been shown to modulate these pathways to induce cancer cell death.

Treatment of cancer cells with 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na resulted in the upregulation of p53, Caspase-8, and Caspase-9. researchgate.net The activation of these signaling molecules points to a novel apoptotic pathway that involves a mitochondrial mechanism triggered by activated p53 and caspase-8 signaling. researchgate.netresearchgate.net Research on the HDAC inhibitors SAHA and TSA further elucidated the critical role of caspases. It was demonstrated that caspase-9 is essential for the apoptosis induced by these agents, and the activation of other caspases, such as caspase-2, -7, and -8, is dependent on caspase-9. nih.gov Furthermore, the susceptibility of cells to apoptosis induced by SAHA and TSA is regulated by p53. nih.gov

| Compound | Apoptotic Mechanism | Key Molecular Targets | Reference |

|---|---|---|---|

| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | Mitochondrial Pathway, Caspase Activation | Upregulation of Bax, p53, Caspase-8, Caspase-9; Downregulation of Bcl-2 | researchgate.net |

| SAHA and TSA | Mitochondrial Stress, Caspase Activation | Dependent on Caspase-9 and regulated by p53 | nih.gov |

| KH16 (yanostat) | Caspase-dependent apoptosis | Induces processing of autophagy proteins ULK1 and p62 | nih.gov |

Antimetastatic Effects of N-Hydroxyacetamide Analogues

In addition to their primary tumor-killing abilities, certain analogues of N-hydroxyacetamide have demonstrated potential in preventing cancer metastasis, the spread of cancer cells to distant parts of the body. This activity is often linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. mdpi.com

A study on new N-hydroxybutanamide derivatives, which contain the core N-hydroxyacetamide structure, revealed strong antimetastatic activity. One particular iodoaniline derivative (compound 4) showed an 88.6% inhibition of metastasis in a mouse model of B16 melanoma. mdpi.com This compound was also found to inhibit MMP-2, -9, and -14 with IC50 values of approximately 1 to 1.5 µM. mdpi.com The results indicated that this compound not only inhibited tumor growth by 61.5% but also reduced the number of animals with metastases by 50%. mdpi.com These findings highlight the promise of N-hydroxyacetamide analogues as dual-action anticancer agents that can both suppress primary tumor growth and prevent its spread. mdpi.com

Other Biological Activities

Inhibition of Advanced Glycation End Products

There is no available research to indicate that this compound is an inhibitor of advanced glycation end products (AGEs). While various compounds are known to inhibit AGE formation, this compound is not mentioned among them in the scientific literature.

Reduction of Oxidative Stress and Inflammatory Responses

No studies were found that specifically investigate the effects of this compound on oxidative stress or inflammatory responses. While the broader class of hydroxamic acids is recognized for antioxidant activities, often due to metal-chelating abilities, these properties have not been documented for this compound itself. Research on reducing oxidative stress and inflammation often focuses on other compounds, such as N-acetylcysteine (NAC), which has a well-documented profile in this area.

Antiviral Activity, including against HIV

There is no scientific evidence to suggest that this compound possesses antiviral properties or is active against the human immunodeficiency virus (HIV). The literature on HIV inhibitors points to other classes of molecules, and this compound is not identified as a compound with this activity.

Mechanisms of Action and Molecular Interactions of N Hydroxyacetamide

Biochemical Pathways of N-Hydroxyacetamide Action

The biochemical pathways of N-Acetyl-N-hydroxyacetamide are not well-defined in existing research. However, based on its structural similarity to other hydroxamic acids and N-acetylated compounds, its action could potentially involve interactions with various enzymes and proteins.

Enzyme Active Site Interactions and Binding Modes

Specific data on the enzyme active site interactions and binding modes of this compound is scarce. Generally, hydroxamic acids are known to be effective metal chelators, which can be a basis for their interaction with metalloenzymes. For instance, they are recognized as inhibitors of urease and histone deacetylases (HDACs). The hydroxamic acid moiety can bind to the zinc ion in the active site of HDACs, leading to their inhibition.

N-acetylation is a common modification that can influence the hydrophobicity and binding properties of a molecule. lookchem.com For this compound, the N-acetyl group could play a role in its recognition by specific enzymes or transport proteins.

Ligand-Protein Interaction Analysis

A comprehensive ligand-protein interaction analysis for this compound is not available. Such an analysis would typically involve computational docking studies and experimental binding assays to identify protein targets and characterize the nature of the interactions. Given that N-terminal acetylation can mediate protein-protein interactions by creating a new hydrophobic surface for binding, it is plausible that this compound could interfere with or mimic such interactions. lookchem.comchemspider.com

Cellular and Subcellular Effects

The specific cellular and subcellular effects of this compound have not been extensively documented. Inferences can be drawn from studies on similar molecules like N-acetylcysteine (NAC), which is known to have significant effects on gene expression and cellular redox balance.

Modulation of Gene Expression and Protein Regulation

There is no direct evidence detailing how this compound modulates gene expression and protein regulation. However, compounds that affect histone deacetylases (HDACs), a potential target for hydroxamic acids, can lead to widespread changes in gene expression by altering chromatin structure. Inhibition of HDACs generally leads to histone hyperacetylation and a more open chromatin state, which can enhance transcription.

Furthermore, studies on NAC have shown that it can influence the expression of genes involved in inflammation and oxidative stress, often by modulating the activity of transcription factors like NF-κB. nih.govmdpi.com Whether this compound possesses similar activities remains to be investigated.

Impact on Cellular Redox Imbalance

The impact of this compound on cellular redox imbalance is not specifically known. N-acetylcysteine (NAC) is a well-known antioxidant that can increase intracellular levels of glutathione (B108866) (GSH), a key molecule in maintaining redox homeostasis. nih.gov This is achieved through the deacetylation of NAC to yield cysteine, a precursor for GSH synthesis. It is plausible that this compound could also influence cellular redox state, either through direct radical scavenging or by affecting the levels of endogenous antioxidants.

Interactive Table: Potential Cellular Effects Based on Structural Analogs

| Cellular Process | Potential Effect of this compound (Hypothesized) | Related Compound Example |

| Gene Expression | Modulation via HDAC inhibition | Acetohydroxamic Acid |

| Protein Regulation | Alteration of protein-protein interactions | N-terminal acetylated proteins |

| Redox Balance | Influence on antioxidant levels | N-acetylcysteine (NAC) |

Metabolic Activation and Reactive Metabolite Formation

The metabolic pathways of this compound and its potential to form reactive metabolites have not been specifically elucidated. The biotransformation of xenobiotics can sometimes lead to the formation of chemically reactive species that can cause cellular damage.

N-hydroxylated compounds, in some contexts, can be metabolized to reactive intermediates. For example, the metabolism of phenacetin (B1679774) involves N-hydroxylation, which can lead to the formation of reactive metabolites that bind to proteins. nih.gov Similarly, the metabolism of other drugs can generate reactive quinone imines or similar species. nih.gov

Whether this compound undergoes metabolic activation to form such reactive species is currently unknown and would require dedicated toxicological and metabolic studies to determine. The generation of reactive metabolites is a key consideration in assessing the safety profile of any new chemical entity.

N-Oxidation to N-Hydroxylamines and N-Hydroxyacetamides

N-oxidation is a critical initial step in the metabolism of many aromatic amines and amides, leading to the formation of N-hydroxylamines and subsequently N-hydroxyacetamides. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of various tissues, most notably the liver. The resulting N-hydroxy metabolites are often more chemically reactive than the parent compounds.

Formation of Nitrenium Ions and DNA Adducts

A key event in the genotoxicity of many N-hydroxyacetamides is the formation of highly reactive and electrophilic nitrenium ions. These intermediates are capable of covalently binding to nucleophilic sites on DNA, forming DNA adducts. The formation of these adducts is considered a critical initiating event in chemical carcinogenesis. taylorandfrancis.com

The generation of a nitrenium ion from an N-hydroxyacetamide typically requires further metabolic activation. One major pathway involves the O-esterification of the N-hydroxy group, commonly through sulfation or acetylation, to form a reactive N-O-ester. These esters are unstable and can undergo heterolytic cleavage of the N-O bond, resulting in the formation of a resonance-stabilized nitrenium ion and a leaving group (e.g., sulfate (B86663) or acetate).

For example, N-acetoxyarylamines, which can be formed from N-hydroxyacetamides, are known reactive metabolites that lead to the formation of arylamine adducts with biological macromolecules. nih.gov The resulting nitrenium ion is a potent electrophile that can attack various nucleophilic centers in DNA, with the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593) being common targets.

The structure of the resulting DNA adduct can vary. For instance, the presence of a bulky acetyl group in N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-2-AAF) causes a steric hindrance that leads the adducted deoxyguanosine to adopt an unusual syn conformation, which can disrupt DNA replication and lead to frameshift mutations. nih.gov In contrast, adducts lacking the acetyl group may primarily cause base substitution mutations. nih.gov

It is proposed that for certain N-hydroxyacetamides, particularly those with strongly electronegative substituents, a nitrene intermediate may be involved in the formation of covalent adducts with DNA following bioactivation by N,O-acyltransfer. nih.gov

Conjugation Pathways (Sulfate, Acetate)

Conjugation reactions represent a major pathway for the detoxification and excretion of xenobiotics, including N-hydroxyacetamides. These phase II metabolic reactions involve the enzymatic addition of endogenous polar molecules, such as sulfate or acetate (B1210297) (via acetyl-CoA), to the xenobiotic, thereby increasing its water solubility and facilitating its elimination from the body. However, as mentioned previously, conjugation of the N-hydroxy group can also lead to metabolic activation.

Sulfate Conjugation:

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. In the context of N-hydroxyacetamides, O-sulfonation of the N-hydroxy group can occur.

While sulfation is generally a detoxification pathway, the resulting N-O-sulfonate esters of hydroxamic acids can be highly unstable. nih.gov These labile metabolites can spontaneously break down to form the reactive nitrenium ion, which can then bind to macromolecules like DNA. nih.gov Therefore, sulfation can act as a competing pathway, leading to either detoxification or bioactivation, depending on the stability of the resulting conjugate and the cellular environment. The availability of inorganic sulfate can be a limiting factor for this pathway. nih.gov

Acetate Conjugation (Acetylation):

Acetylation involves the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the xenobiotic, a reaction catalyzed by N-acetyltransferases (NATs). For N-hydroxyarylamines, N-acetylation leads to the formation of N-hydroxyacetamides. Further O-acetylation of the N-hydroxy group can occur, forming N-acetoxy esters. Similar to N-O-sulfonates, these N-acetoxy esters can be unstable and serve as precursors to reactive nitrenium ions.

The balance between these competing metabolic pathways—detoxification through direct conjugation and excretion versus bioactivation through the formation of unstable conjugates—is a critical determinant of the ultimate biological effect of a given N-hydroxyacetamide.

Toxicological Assessment of N Hydroxyacetamide

Genotoxicity and Mutagenicity Studies

The potential of N-Hydroxyacetamide to induce genetic mutations and damage has been evaluated in various testing systems.

In vitro Assays (e.g., Salmonella typhimurium, DNA damage in hepatoma cells)

Salmonella typhimurium Assay (Ames Test)

N-Hydroxyacetamide has demonstrated mutagenic activity in the Ames microbial mutagen test. drugs.comnih.gov This bacterial reverse mutation assay is widely used to detect chemical substances that can produce genetic damage leading to gene mutations. re-place.be The positive result in the Ames test indicates that N-Hydroxyacetamide is capable of inducing mutations in the tested Salmonella strains. nih.govnih.gov

Research on a series of hydroxamic acids, including aceto- and benzo-derivatives, has provided further insight. These studies found that the parent hydroxamic acids required acylation to O-acetyl or O-benzoyl derivatives to exhibit significant mutagenic activity in Salmonella typhimurium. nih.gov This suggests that metabolic activation may be a key step for the mutagenic potential of this class of compounds. The activated derivatives are capable of forming adducts with DNA, which is a likely mechanism for their mutagenic effects. nih.gov

DNA Damage in Hepatoma Cells

While N-Hydroxyacetamide has been shown to be mutagenic in bacterial systems, specific studies evaluating its potential to cause direct DNA damage in human hepatoma cell lines, such as HepG2, were not identified in the reviewed scientific literature. However, studies on other hydroxamic acid compounds provide context. For instance, N-hydroxy-2-acetamidofluorene (N-OH-AAF), a genotoxic metabolite of a polyaromatic amine carcinogen, has been shown to induce oxidative DNA damage upon exposure to UV and sunlight, generating hydroxyl radicals that can cause DNA strand breaks. morressier.com Another related compound, hydroxyurea, has been found to induce site-specific DNA damage in the presence of copper ions in DNA fragments from human genes. researchgate.net These findings suggest plausible mechanisms by which hydroxamic acids could potentially induce DNA damage in mammalian cells, though direct evidence for N-Hydroxyacetamide in hepatoma cells is lacking.

In vivo Mutagenesis (e.g., Drosophila melanogaster)

The sex-linked recessive lethal (SLRL) test in the fruit fly, Drosophila melanogaster, is a standard assay for detecting mutations in the germ cells of a eukaryotic organism. nih.govosti.gov Despite the availability of this well-established in vivo mutagenesis testing system, a thorough review of the scientific literature did not yield studies specifically assessing the mutagenic potential of N-Hydroxyacetamide in Drosophila melanogaster. nih.govnih.gov

Mammalian Toxicity Profiles

The toxic effects of N-Hydroxyacetamide have been characterized in mammalian systems, with particular attention to organ-specific and developmental impacts.

Organ-Specific Toxicity (e.g., Liver morphology, plasma transaminase)

Specific data from studies measuring the direct effects of N-Hydroxyacetamide on liver morphology or plasma transaminase levels (such as Alanine Aminotransferase and Aspartate Aminotransferase) are limited. However, information on a metabolite provides insight into potential long-term liver toxicity. Acetamide, a known metabolite of N-Hydroxyacetamide, has been demonstrated to cause hepatocellular carcinoma in rats following administration of large oral doses. drugs.comnih.gov This finding suggests a potential for liver carcinogenicity associated with a metabolite of N-Hydroxyacetamide under conditions of high, long-term exposure. drugs.com

Developmental Toxicity Potential

N-Hydroxyacetamide has been identified as a developmental toxicant. nih.govnih.gov It is contraindicated for use in women who are or may become pregnant due to its teratogenic effects. nih.gov Studies in animal models have provided clear evidence of these adverse developmental outcomes. nih.gov

In studies where N-Hydroxyacetamide was administered intraperitoneally to pregnant rats, it was shown to be teratogenic. nih.gov The observed malformations were dose-dependent and included a range of structural abnormalities. nih.gov

Table 1: Teratogenic Effects of N-Hydroxyacetamide in Rats

| Observed Developmental Effect | Description |

|---|---|

| Retarded and/or clubbed rear leg | Abnormal development of the hind limbs. |

| Exencephaly | A severe birth defect where the brain is located outside of the skull. |

| Encephalocele | A neural tube defect characterized by sac-like protrusions of the brain and the membranes that cover it through openings in the skull. |

Cellular Toxicity Mechanisms

The primary mechanism of action for N-Hydroxyacetamide is the potent and irreversible inhibition of the enzyme urease. wikipedia.orgpatsnap.com It functions as a competitive inhibitor, binding to the nickel ions within the enzyme's active site. patsnap.com This action blocks the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process utilized by certain bacteria in urinary tract infections. patsnap.com

The mechanisms underlying its genotoxicity are likely related to its chemical structure and metabolic products. The mutagenicity of related hydroxamic acids in bacterial assays has been linked to their metabolic activation through acylation, which allows them to form covalent adducts with DNA. nih.gov Another potential mechanism, observed with a different hydroxamic acid, involves the generation of reactive oxygen species, specifically hydroxyl radicals, which can lead to oxidative DNA damage. morressier.com Furthermore, the interaction of hydroxylamine (B1172632), a related compound, with DNA can induce single- and two-strand DNA breaks, particularly at sites of existing DNA distortion. nih.gov These findings suggest that the cellular toxicity of N-Hydroxyacetamide may involve direct DNA adduction after metabolic activation or indirect damage through the generation of reactive species. nih.govmorressier.com

Effects on Cellular Glutathione (B108866) Levels

Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage. nih.gov It is the most abundant non-protein thiol in cells and is essential for detoxifying reactive oxygen species (ROS) and various xenobiotics. nih.govnih.gov A depletion of cellular glutathione levels can leave cells vulnerable to oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov

The administration of certain compounds can influence intracellular glutathione concentrations. For instance, N-acetylcysteine (NAC), a precursor to the amino acid L-cysteine which is required for glutathione synthesis, is well-documented to replenish cellular glutathione levels. nih.govresearchgate.net This is particularly important in conditions of glutathione deficiency, which can arise from factors such as viral infections, uncontrolled inflammation, and increased production of free radicals. nih.gov In animal studies, NAC has been shown to cross the blood-brain barrier and increase brain glutathione levels, thereby protecting against its depletion. researchgate.net

The mechanism by which NAC boosts glutathione levels involves its de-acetylation in the liver to yield cysteine, which then becomes available for the synthesis of glutathione. researchgate.net This replenishment of glutathione stores enhances the cell's capacity to neutralize harmful oxidants and detoxify toxic compounds. nih.gov For example, in cases of acetaminophen (B1664979) overdose, the toxic metabolite N-acetyl-p-benzoquinoneimine (NAPQI) depletes hepatic glutathione. fda.gov Administration of NAC restores glutathione levels, allowing for the detoxification of NAPQI and preventing liver damage. fda.gov

The table below summarizes the effect of N-acetylcysteine on glutathione levels in different experimental models.

| Experimental Model | Condition | Effect of N-acetylcysteine (NAC) | Reference |

| Rats | Sepsis | Significantly increased erythrocyte glutathione levels | nih.gov |

| Pancreatic Rin-5F cells | High glucose/high palmitic acid | Attenuated alterations in glutathione metabolism | plos.org |

| Rats | General administration | Can cause an increase in brain glutathione | researchgate.net |

| Mice | Acetaminophen overdose | Increased hepatic glutathione concentration | fda.gov |

Reactive Oxygen Species (ROS) Generation by N-Hydroxyacetamide Derivatives

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2). nih.gov While they are natural byproducts of normal metabolism and have roles in cell signaling, excessive production of ROS can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. nih.gov Oxidative stress can cause damage to cellular components like DNA, proteins, and lipids. researchgate.net

Some chemical compounds and their derivatives can induce the generation of ROS. researchgate.net For example, a study on synthesized hydroxyacetamide derivatives indicated their potential to have antioxidant properties, which involves reacting with free radicals to prevent oxidative damage. researchgate.net However, under certain conditions, some compounds can paradoxically lead to increased ROS production. For instance, N-acetylcysteine (NAC), widely known as an antioxidant, has been shown in some studies to induce significant ROS production in certain human leukemia cell lines. nih.gov In these cells, NAC was found to activate enzymes like NOX2 to produce superoxide. nih.gov

The generation and metabolism of ROS are complex processes. nih.gov Superoxide is produced by various enzymes, including NADPH oxidases (NOXs) and the mitochondrial electron transport chain. nih.gov It is then converted to hydrogen peroxide by superoxide dismutases (SODs). nih.gov Hydrogen peroxide can be further reduced to water by enzymes like catalase and glutathione peroxidases. nih.gov The interplay between ROS generation and the cellular antioxidant defense systems, including glutathione, is crucial for maintaining redox homeostasis. nih.gov

The following table illustrates the dual role of N-acetylcysteine in modulating ROS levels, highlighting its context-dependent effects.

| Cell Type | Condition | Effect of N-acetylcysteine (NAC) on ROS | Reference |

| Murine Oligodendrocytes (158N) | Hydrogen peroxide-induced oxidative stress | Attenuated the increase in ROS | mdpi.com |

| Human Leukemia Cells (HL-60, U937) | In vitro treatment | Induced extensive ROS production | nih.gov |

| Adipocytes | Trypanosoma cruzi infection | Decreased mitochondrial and cellular ROS | researcher.life |

Structure Activity Relationship Sar Studies of N Hydroxyacetamide

Influence of Substituents on Biological Activity

Substituents on an aromatic ring that is part of an N-hydroxyacetamide derivative play a crucial role in modulating the compound's interaction with target enzymes. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the reactivity and binding affinity of the entire molecule. libretexts.orgmsu.edu For instance, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its interaction with electron-deficient areas of an enzyme's active site. libretexts.org Conversely, electron-withdrawing groups, such as nitro groups, decrease the ring's reactivity. libretexts.orgyoutube.com

In studies of N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives as inhibitors of Matrix Metalloproteinase-9 (MMP-9), the substitution patterns on the phenyl ring were found to be critical for inhibitory activity. nih.gov The analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) models revealed specific regions where certain properties would enhance or diminish activity. The models use colored cubes to visualize these effects: blue cubes indicate areas where positive coefficients (e.g., electron-donating groups) would increase biological activity, while red cubes show regions where negative coefficients (e.g., bulky or electron-withdrawing groups) would be detrimental. nih.gov This visualization helps predict how different substituents on the aromatic ring will impact the molecule's ability to inhibit the MMP-9 enzyme. nih.gov

The acyl group is a key component of the N-hydroxyacetamide structure, and modifications to this group can profoundly impact biological activity, particularly in the context of enzyme-mediated bioactivation. nih.gov Research on a series of N-(2-fluorenyl)hydroxamic acids, which are related structures, demonstrated the importance of the acyl group's steric and electronic characteristics for their activation by the enzyme N,O-acyltransferase. nih.gov

In these studies, only derivatives with specific acyl groups—namely N-acetyl, N-propionyl, and N-methoxyacetyl—showed high levels of activity. nih.gov This suggests that the size and electronic nature of the acyl group are critical for substrate recognition and processing by the enzyme. The N-acetyl derivative's bioactivation was more significantly depressed by an N,O-acyltransferase inactivator compared to the N-propionyl or N-methoxyacetyl derivatives, highlighting subtle differences in enzyme interaction based on the acyl group structure. nih.gov The general mechanism involves the transfer of the acyl group, where tetrahedral intermediates are formed and stabilized by the enzyme's active site. nih.gov

| Acyl Group Modification | Relative Bioactivation Activity | Key Finding |

| N-acetyl | High | Exhibited significant activity but was most sensitive to enzyme inactivation. nih.gov |

| N-propionyl | High | Demonstrated high activity, suggesting tolerance for slightly larger acyl groups. nih.gov |

| N-methoxyacetyl | High | Maintained high activity, indicating specific electronic features are favorable. nih.gov |

| Other Derivatives | Low to None | Modifications beyond a certain steric or electronic profile failed to serve as effective substrates for the enzyme. nih.gov |

Studies on various hydroxamic acid and carboxamide derivatives have consistently shown that the location of substituents dictates their effectiveness. For example, in a series of N-substituted benzimidazole (B57391) carboxamides, the position of methoxy (B1213986) and hydroxy groups on a phenyl ring, as well as cyano groups on the benzimidazole nucleus, strongly influenced antiproliferative activity. mdpi.com One of the most potent compounds identified had a specific arrangement of hydroxy and methoxy groups on the phenyl ring combined with a cyano group on the benzimidazole core, resulting in selective activity against the MCF-7 breast cancer cell line. mdpi.com

Similarly, research into trihydroxyflavones found that the ortho-dihydroxy group arrangement in a specific ring (the B ring) was a crucial fragment for both antiproliferative and antioxidant effects. mdpi.com In another study, the stereochemistry at a single position (C20) in a series of N-acylated derivatives was found to be pivotal, with one stereoisomer inhibiting cancer cell proliferation more effectively than its counterpart. nih.gov These findings underscore that not only the presence of a functional group but its precise spatial location is critical for potent antiproliferative action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov This approach is invaluable for predicting the activity of new N-hydroxyacetamide analogues, thereby guiding the design of more effective molecules and reducing the need for extensive preliminary synthesis and testing. jocpr.com

QSAR models have been successfully developed to predict the biological activities of N-hydroxyacetamide derivatives and related hydroxamates. These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power. researchgate.net

For example, 3D-QSAR studies on N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives produced robust models for predicting MMP-9 inhibitory activity. nih.gov Two separate models were created, and their statistical significance was confirmed by high cross-validation coefficients (Q² = 0.84 and 0.77), indicating good predictive ability. nih.gov Similarly, QSAR models have been developed to predict the antiplasmodial activity of hydroxamate-based histone deacetylase (HDAC) inhibitors against malaria parasites. nih.gov One such model demonstrated an external accuracy of 91% when used to screen new compounds, successfully identifying three potent hits that were later verified experimentally. nih.gov These examples demonstrate that well-constructed QSAR models can serve as effective tools for screening and identifying promising new N-hydroxyacetamide-based compounds. nih.govresearchwithrowan.com

| QSAR Model Application | Target | Statistical Validation | Outcome |

| HPSA Derivatives (Model I) | MMP-9 Inhibition | Correlation Coefficient (r²) = 0.61, Predictive Power (Q²) = 0.84 | The model could be employed to predict the MMP-9 inhibitory activity of new HPSA derivatives. nih.gov |

| HPSA Derivatives (Model II) | MMP-9 Inhibition | Correlation Coefficient (r²) = 0.63, Predictive Power (Q²) = 0.77 | The model could be used to design better molecules with enhanced MMP-9 inhibitory activity. nih.gov |

| Hydroxamate HDAC Inhibitors | Antiplasmodial Activity | External Accuracy = 91% | Successfully identified three new compounds with potent activity against P. falciparum parasites. nih.gov |

QSAR models establish a quantitative link between a molecule's activity and its physicochemical properties, which are described by molecular descriptors. mdpi.com These descriptors quantify various electronic and steric properties of the N-hydroxyacetamide analogues.

Electronic properties often described in QSAR models include parameters like partial charges on atoms, dipole moments, and energies of molecular orbitals (e.g., HOMO and LUMO). mdpi.com These descriptors account for how a molecule will interact electrostatically with its target. For instance, the visualization of 3D-QSAR models can show regions where positive or negative electrostatic potentials are favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups. nih.gov

Steric properties are related to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific topological indices are used to model how a compound fits into the binding site of a target enzyme or receptor. mdpi.com In the analysis of N-(2-fluorenyl)hydroxamic acids, it was concluded that specific steric characteristics of the acyl group were required for efficient bioactivation. nih.gov QSAR models can capture these requirements quantitatively, allowing for the prediction of activity based on calculated steric parameters. youtube.com By correlating these fundamental properties with biological activity, QSAR provides a powerful framework for understanding the molecular basis of action and for the rational design of novel N-hydroxyacetamide derivatives.

Analytical Methods for N Hydroxyacetamide Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools applicable to the analysis of N-Acetyl-N-hydroxyacetamide.

HPLC is a primary method for the quantification of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method would be the most probable approach. Although a specific method for this compound is not published, a method for the closely related compound, Acetamide, N-acetyl-N-methyl-, provides a strong basis for method development. sielc.com

The separation would be based on the compound's polarity, using a non-polar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, as the amide functional groups exhibit absorbance in the low UV range (approximately 210-220 nm).

Table 1: Representative HPLC Conditions for Analysis of this compound Analogues

| Parameter | Condition | Rationale/Details |

| Column | Newcrom R1 | A reverse-phase column with low silanol (B1196071) activity suitable for polar compounds. sielc.com |

| Mobile Phase | Acetonitrile (B52724) & Water with Phosphoric Acid | A standard mobile phase for RP-HPLC. The ratio of acetonitrile to water would be optimized to achieve adequate retention and separation. Phosphoric acid is used to control pH and improve peak shape. For mass spectrometry detection, phosphoric acid would be replaced with a volatile acid like formic acid. sielc.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |

| Detection | UV at ~212 nm | Amide bonds absorb light in the far UV region. The specific wavelength would be optimized for maximum sensitivity. insights.bioinsights.bio |

| Column Temp. | 25 °C (Ambient) | Maintained to ensure reproducible retention times. insights.bio |

Note: This table is based on methods for structurally similar compounds and would require optimization and validation specifically for this compound.

GC-MS offers high sensitivity and specificity for the detection of volatile and thermally stable compounds. This compound, being a polar molecule with limited volatility, would require a chemical modification step known as derivatization prior to analysis. This process converts the polar N-hydroxy group into a less polar, more volatile derivative.

Methods for similar compounds, like N-acetylcysteine (NAC), involve derivatization to make them suitable for GC analysis. nih.govsigmaaldrich.com For NAC, a two-step process using 2-propanol and pentafluoropropionic anhydride (B1165640) has been successfully employed to create a volatile derivative. nih.govsigmaaldrich.com A similar strategy, possibly using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to target the N-hydroxy group, would likely be effective for this compound.

Following successful derivatization, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that act as a molecular fingerprint, allowing for highly confident identification.

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds by measuring the interaction of the molecule with electromagnetic radiation.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would be expected to show two primary signals. The protons of the two acetyl (CH₃) groups would likely appear as a singlet. Due to the electronic environment, these two groups may be chemically equivalent or non-equivalent, appearing as one or two singlets, respectively. The proton on the N-hydroxy (N-OH) group would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum is expected to show two distinct signals. One signal would correspond to the methyl carbons (C-CH₃) of the two acetyl groups. The other signal, further downfield, would represent the carbonyl carbons (C=O).

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.0 - 2.5 | Singlet | -C(=O)-CH₃ |

| ¹H | Variable (Broad) | Singlet | N-OH |

| ¹³C | ~ 20 - 30 | Quartet (in ¹H-coupled) | -C H₃ |

| ¹³C | ~ 170 - 180 | Singlet (in ¹H-decoupled) | -C =O |

Note: These are estimated values based on typical chemical shifts for these functional groups. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. An IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Based on data from related N-acetylated compounds, key absorptions can be anticipated. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 (Broad) | O-H Stretch | N-O-H |

| 1680 - 1720 (Strong) | C=O Stretch | Amide C=O |

| 1350 - 1450 | C-H Bend | -C-H ₃ |

| 1200 - 1300 | C-N Stretch | C-N |

Note: These are expected frequency ranges. The exact position and intensity of the bands can be influenced by the molecular environment and sample state (e.g., solid vs. liquid).

UV-Visible spectroscopy provides information about conjugated systems and electronic transitions within a molecule. Simple, non-conjugated amides like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). They typically exhibit a weak absorption maximum (λmax) in the far-UV region, generally below 220 nm, corresponding to the n → π* electronic transition of the carbonyl group. This analysis is generally of limited use for specific identification unless used as a detection method in techniques like HPLC.

Method Validation and Analytical Performance Parameters

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. This ensures that the measurements generated are reliable and accurate. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the validation of analytical procedures to ensure the quality and safety of pharmaceutical products. Key performance parameters are evaluated to establish the method's efficacy and reliability.

For N-hydroxyacetamide, also known as acetohydroxamic acid (AHA), various analytical techniques have been developed and validated, including High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. The validation of these methods involves assessing a range of performance characteristics to ensure they are fit for purpose.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org A specific method ensures that the signal measured is solely from the analyte of interest, without interference from other substances. For example, in a study validating a UV spectroscopy technique for N-hydroxyacetamide, the specificity test showed that the analyte's chromatographic peak was not attributable to more than one component, confirming the method's ability to differentiate the analyte. scholarsresearchlibrary.com

Linearity

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and examining the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve.

HPLC Method : A study comparing analytical methods for N-hydroxyacetamide demonstrated that an HPLC method achieved a good linear relationship in the concentration range of 100-1000 mg/L, with a coefficient of determination (r²) of 0.9999. researchgate.net

UV Spectroscopy Method : A validated UV spectroscopy method for N-hydroxyacetamide showed linearity in the concentration range of 2-29 µg/ml. scholarsresearchlibrary.com The correlation coefficient in a simulated gastric fluid (pH 1.2) was 0.9946. scholarsresearchlibrary.com

| Parameter | Value | Source |

|---|

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the assay is calculated.

For both a fixed pH titration method and an HPLC method for N-hydroxyacetamide analysis, the average recovery rate was found to be 100.3%, indicating high accuracy for both techniques. researchgate.net A UV spectroscopy method was also determined to be accurate, meeting predetermined acceptance criteria. scholarsresearchlibrary.com

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at two levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

A study validating HPLC and titration methods for N-hydroxyacetamide reported a Relative Standard Deviation (RSD) of 1.77% for nine determinations (n=9), demonstrating good precision. researchgate.net

| Method | Parameter | Value | Source |

|---|---|---|---|

| HPLC & Titration | RSD% (n=9) | 1.77% | researchgate.net |

| HPLC & Titration | Average Recovery | 100.3% | researchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

For a UV spectroscopy method developed for N-hydroxyacetamide, these limits were established in different buffer systems. scholarsresearchlibrary.com

In simulated gastric fluid (pH 1.2), the LOD was 1.497 µg/ml and the LOQ was 4.990 µg/ml. scholarsresearchlibrary.com

In phthalate (B1215562) buffer (pH 3.4), the LOD was 1.073 µg/ml and the LOQ was 3.579 µg/ml. scholarsresearchlibrary.com

| Parameter | Value (µg/ml) | Source |

|---|

Computational Modeling and Theoretical Studies of N Hydroxyacetamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of N-hydroxyacetamide and its derivatives, docking simulations are instrumental in understanding how these ligands might interact with biological targets, such as enzymes.

Molecular docking simulations predict the binding conformation and orientation (the "pose") of a ligand within the active site of a target protein. frontiersin.org For derivatives of N-hydroxyacetamide, which are investigated as inhibitors for various enzymes like urease and histone deacetylases, docking helps identify the most probable binding modes. a2bchem.com The process involves sampling a large number of possible orientations of the ligand in the enzyme's binding pocket and then scoring them based on a function that approximates the binding free energy. frontiersin.org

Once a binding mode is predicted, a detailed analysis of the interactions between the ligand and the receptor (the enzyme) is performed. These non-covalent interactions are the basis for molecular recognition and binding affinity. Common interactions for N-hydroxyacetamide derivatives include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (C=O and N-H) groups of N-hydroxyacetamide are potent hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The acetyl methyl group can engage in hydrophobic interactions with nonpolar residues. In larger derivatives of N-hydroxyacetamide, longer alkyl or aryl chains can form more extensive hydrophobic contacts, significantly contributing to binding affinity.

Coordination Bonds: A defining feature of hydroxamic acids is their ability to chelate metal ions. In metalloenzymes, the oxygen atoms of the hydroxamate group can form coordinate bonds with the catalytic metal ion (e.g., Zn²⁺, Ni²⁺), leading to potent inhibition.

The stability of a ligand-protein complex is often assessed through molecular dynamics (MD) simulations following the initial docking. Analysis of the MD trajectory can reveal the stability of key interactions, such as hydrogen bonds, over time. mdpi.com

Table 1: Illustrative Ligand-Receptor Interactions for a Hypothetical N-Hydroxyacetamide Derivative in an Enzyme Active Site

| Interacting Ligand Group | Enzyme Residue | Interaction Type |